N-(thiophen-3-ylmethyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c13-16(14,11-4-2-1-3-5-11)12-8-10-6-7-15-9-10/h1-7,9,12H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMCGPGYCSIWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for N Thiophen 3 Ylmethyl Benzenesulfonamide and Its Analogues
Established Synthetic Routes for the N-(thiophen-3-ylmethyl)benzenesulfonamide Core
The construction of the fundamental this compound scaffold relies on well-documented reactions that are broadly applicable in organic synthesis.
Sulfonamide Formation via Condensation Reactions
The most common and direct method for synthesizing this compound is the condensation reaction between thiophen-3-ylmethanamine and benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can influence the reaction's efficiency. For instance, reacting benzenesulfonyl chloride with primary or secondary amines in an aqueous medium at a high pH has been shown to produce sulfonamides in high yields. researchgate.net The use of a slight excess of benzenesulfonyl chloride in 1 M NaOH can lead to efficient conversion for a number of amines. researchgate.net
In some cases, the synthesis of related sulfonamides has been achieved by reacting a sulfonyl chloride with ammonia. nih.gov The traditional method for forming complex sulfonamides involves the reaction between a sulfonyl chloride and an appropriate amine. nih.gov Alternative methods for synthesizing sulfonamides include microwave-assisted synthesis from sulfonic acids or their sodium salts and the in situ preparation of sulfonyl chlorides from thiols followed by reaction with an amine. organic-chemistry.org
A general representation of the condensation reaction is depicted below:
Reactants: Thiophen-3-ylmethanamine, Benzenesulfonyl chloride
Product: this compound
Byproduct: Hydrochloric acid (HCl)
The synthesis of a related compound, 3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, involves reacting a thiophene (B33073) intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage. smolecule.com
N-Alkylation Strategies Involving Thiophene Derivatives
An alternative approach to forming the this compound core is through the N-alkylation of benzenesulfonamide (B165840) with a suitable thiophene derivative, such as 3-(halomethyl)thiophene (e.g., 3-(chloromethyl)thiophene (B1314076) or 3-(bromomethyl)thiophene). This nucleophilic substitution reaction involves the deprotonated sulfonamide acting as a nucleophile and attacking the electrophilic carbon of the halomethyl group on the thiophene ring. The reaction is typically facilitated by a base to deprotonate the sulfonamide.
Ruthenium-catalyzed N-alkylation of aminobenzenesulfonamides with alcohols has been demonstrated as a selective method for synthesizing amino-(N-alkyl)benzenesulfonamides. nih.gov
Manganese-Catalyzed N-Alkylation Approaches
Recent advancements in catalysis have introduced more sustainable and efficient methods for N-alkylation. Manganese-catalyzed N-alkylation of sulfonamides using alcohols has emerged as a powerful "borrowing hydrogen" strategy. acs.orgorganic-chemistry.org This method avoids the need for pre-halogenated starting materials, using alcohols as green alkylating agents. nih.govorganic-chemistry.org
In this approach, a manganese catalyst, often a well-defined and bench-stable Mn(I) PNP pincer precatalyst, facilitates the reaction between a sulfonamide and an alcohol. acs.orgorganic-chemistry.org The reaction proceeds through the oxidation of the alcohol to an aldehyde, condensation with the sulfonamide to form an imine, and subsequent reduction of the imine by the hydrogen borrowed from the alcohol. A study demonstrated the successful conversion of thiophen-3-ylmethanol to the corresponding sulfonamide in an 87% isolated yield, highlighting the applicability of this method for thiophene-containing substrates. acs.org Manganese dioxide (MnO2) has also been used as a catalyst for the N-alkylation of sulfonamides with alcohols under air and solvent-free conditions, offering an environmentally friendly alternative. organic-chemistry.org
Derivatization and Functionalization Strategies for this compound Analogues
To explore the structure-activity relationships and develop novel compounds with potentially enhanced properties, the core structure of this compound can be systematically modified.
Benzene (B151609) Ring Substitution Patterns and Effects
Substituents on a benzene ring can either activate or deactivate the ring towards electrophilic substitution. msu.edu Activating groups, such as -NH2, -OH, and alkyl groups, increase the ring's reactivity and typically direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Conversely, deactivating groups, like -NO2, -CN, and -SO3H, decrease the ring's reactivity and generally direct substitution to the meta position. libretexts.orglibretexts.org Halogens are an exception, as they are deactivating yet direct to the ortho and para positions. libretexts.org
The introduction of substituents can be achieved through standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation) on benzenesulfonyl chloride or a protected derivative, followed by reaction with thiophen-3-ylmethanamine. Alternatively, substituted benzenesulfonyl chlorides can be sourced commercially. For instance, 4-bromobenzenesulfonamide (B1198654) has been successfully used in manganese-catalyzed N-alkylation reactions. acs.org
Table 1: Effects of Benzene Ring Substituents on Reactivity and Directing Effects
| Substituent Group | Effect on Reactivity | Directing Position |
|---|---|---|
| -NH2, -NR2 | Activating | Ortho, Para |
| -OH, -OR | Activating | Ortho, Para |
| -Alkyl (e.g., -CH3) | Activating | Ortho, Para |
| -Halogens (F, Cl, Br, I) | Deactivating | Ortho, Para |
| -NO2 | Deactivating | Meta |
| -CN | Deactivating | Meta |
| -SO3H | Deactivating | Meta |
| -COR | Deactivating | Meta |
| -CO2R | Deactivating | Meta |
Modifications of the Thiophene Moiety
The thiophene ring is another key area for structural modification. Thiophene and its derivatives are known for their diverse pharmacological properties. researchgate.netnih.gov Introducing substituents onto the thiophene ring can alter the compound's steric and electronic profile.
Synthetic strategies for modifying the thiophene moiety often involve starting with a pre-functionalized thiophene derivative. For example, the Gewald reaction can be used to synthesize substituted thiophenes, which can then be incorporated into the final sulfonamide structure. smolecule.com
Modifications can include the introduction of various functional groups at different positions of the thiophene ring. For instance, thiophene-2-sulfonamide (B153586) has been shown to undergo efficient N-benzylation. acs.org The synthesis of thiophene derivatives with a carboxamide scaffold has also been reported. researchgate.net
Synthetic Approaches to Linker Region Variation
Modification of the methylene (B1212753) linker between the thiophene ring and the sulfonamide nitrogen is a key strategy for modulating the physicochemical and pharmacological properties of this compound analogues. These variations typically involve the introduction of substituents on the α-carbon of the thiophen-3-ylmethylamine moiety.
The synthesis of such analogues hinges on the preparation of the corresponding α-substituted thiophen-3-ylmethylamines. For example, to introduce a methyl group on the linker, 1-(thiophen-3-yl)ethanamine (B175276) is required as the starting material. chembk.com This chiral amine is a valuable building block, and its enantiomerically pure forms are often sought after in medicinal chemistry. The synthesis of 1-(thiophen-3-yl)ethanamine can be accomplished through various established methods for amine synthesis. One common approach involves the reaction of thiophene with chloroacetic acid to yield 3-chloroethylthiophene, which can then be converted to the target amine via a sodium cyanation reaction followed by reduction. chembk.com
Similarly, for the introduction of other alkyl groups, the corresponding α-substituted thiophen-3-ylmethanamines are necessary. For instance, the synthesis of an analogue with a dimethyl-substituted linker would require 2-(thiophen-3-yl)propan-2-amine. These precursor amines can then be reacted with benzenesulfonyl chloride to afford the desired N-(α-substituted-thiophen-3-ylmethyl)benzenesulfonamide.
N-acylation and N-alkylation reactions on the primary amine of these substituted thiophen-3-ylmethanamines can also be employed to further diversify the structures. N-acylation with acyl chlorides or anhydrides yields the corresponding amides, while N-alkylation introduces additional substituents on the nitrogen atom.
Below is an interactive table summarizing the key precursors for linker region variation and the corresponding final products.
| Linker Variation | Precursor Amine | Chemical Structure of Precursor Amine | Final Product |
| Unsubstituted | thiophen-3-ylmethanamine | This compound | |
| Methyl-substituted | 1-(thiophen-3-yl)ethanamine | N-(1-(thiophen-3-yl)ethyl)benzenesulfonamide | |
| Dimethyl-substituted | 2-(thiophen-3-yl)propan-2-amine | N-(2-(thiophen-3-yl)propan-2-yl)benzenesulfonamide |
Mechanistic Studies of Key Synthetic Transformations
The synthesis of this compound and its analogues relies on several key chemical transformations, each with a distinct reaction mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the scope of these synthetic methods.
The classical formation of the sulfonamide bond from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution at the sulfur atom. The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The reaction is typically facilitated by a base to neutralize the HCl byproduct. This process can be viewed as analogous to a nucleophilic acyl substitution. youtube.com
A more modern and atom-economical approach is the N-alkylation of sulfonamides using alcohols, which operates through a "borrowing hydrogen" or hydrogen-transfer mechanism. In this catalytic cycle, the alcohol is first dehydrogenated by a metal catalyst (e.g., manganese or ruthenium) to form an aldehyde in situ. The sulfonamide then condenses with the aldehyde to form an imine intermediate. Finally, the metal hydride, which was formed during the initial dehydrogenation of the alcohol, reduces the imine to furnish the N-alkylated sulfonamide and regenerates the active catalyst. This process avoids the use of stoichiometric activating or leaving groups, with water being the only byproduct.
Reductive amination offers another important pathway for the synthesis of these compounds. This one-pot reaction involves the initial formation of an imine from the reaction of an aldehyde (or ketone) with an amine, followed by its reduction to the corresponding amine. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org The reaction is typically carried out under weakly acidic conditions which favor imine formation. wikipedia.orgmasterorganicchemistry.com A key aspect of this method is the use of a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound. Sodium cyanoborohydride (NaBH3CN) is a commonly used reagent for this purpose as it is less reactive towards aldehydes and ketones but readily reduces the protonated imine (iminium ion). masterorganicchemistry.comchemistrysteps.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to the imine. wikipedia.org The imine is then reduced by the hydride reagent to yield the final amine product. chemistrysteps.com A DFT study on the direct reductive amination of aldehydes and amines with formic acid catalyzed by boron trifluoride complexes has provided further insights, suggesting that a BF3-H2O species could be the most active catalyst, with the rate-determining step being the hydride transfer from a formate (B1220265) anion to the protonated imine. rsc.org
Below is a data table summarizing the key mechanistic features of these transformations.
| Synthetic Transformation | Key Intermediates | Driving Force / Key Features |
| Sulfonamide formation from sulfonyl chloride and amine | Pentacoordinate sulfurane-like transition state | Nucleophilic attack of amine on electrophilic sulfur; expulsion of chloride |
| Catalytic N-alkylation of sulfonamides with alcohols (Borrowing Hydrogen) | Aldehyde, imine, metal hydride | In situ generation of the electrophile (aldehyde); atom-economical |
| Reductive amination | Hemiaminal, imine/iminium ion | Selective reduction of the imine/iminium ion in the presence of the carbonyl group |
Advanced Structural Characterization and Spectroscopic Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of N-(thiophen-3-ylmethyl)benzenesulfonamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the compound's connectivity.
For 4-Methyl-N-(thiophen-3-yl)benzenesulfonamide, the reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic protons of the benzenesulfonamide (B165840) and thiophene (B33073) rings, as well as the methyl group. The chemical shifts (δ) are measured in parts per million (ppm).
¹H NMR Data for the Analog 4-Methyl-N-(thiophen-3-yl)benzenesulfonamide
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Benzenesulfonamide (2H) | 7.67 | d | 8.0 |
| Benzenesulfonamide (2H) | 7.23 | d | 7.6 |
| Thiophene (1H) | 7.16 | t | 4.0 |
| Thiophene (1H) | 7.09 | s | - |
| Thiophene (2H) | 6.87-6.83 | m | - |
In the case of this compound, one would expect to see signals corresponding to the protons of the unsubstituted benzene (B151609) ring, the thiophene ring, the methylene (B1212753) bridge (-CH₂-), and the N-H proton of the sulfonamide group. The methylene protons would likely appear as a doublet, coupled to the adjacent N-H proton. The thiophene protons would exhibit a characteristic splitting pattern corresponding to their positions on the ring.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule.
¹³C NMR Data for the Analog 4-Methyl-N-(thiophen-3-yl)benzenesulfonamide
| Carbon Environment | Chemical Shift (ppm) |
|---|---|
| Aromatic/Thiophene Carbons | 143.9, 136.0, 134.3, 129.6, 127.3, 125.6, 123.3, 113.9 |
For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the carbons of the phenyl group, the thiophene ring, and the methylene linker. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl group and the electronic properties of the thiophene ring.
Utilization of Infrared (IR) Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, characteristic vibrational frequencies confirm the presence of the N-H and S=O bonds of the sulfonamide group, as well as the aromatic C-H and C=C bonds of the benzene and thiophene rings.
While a specific IR spectrum for this compound is not provided in the searched literature, the expected absorption bands can be predicted based on data from similar benzenesulfonamide derivatives. bldpharm.com The asymmetric and symmetric stretching vibrations of the S=O group are typically strong and appear in the regions of 1370-1330 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group is usually observed in the range of 3300-3200 cm⁻¹.
Typical Infrared Absorption Bands for Benzenesulfonamides
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300-3200 |
| C-H (aromatic) | Stretch | 3100-3000 |
| C=C (aromatic) | Stretch | 1600-1450 |
| S=O | Asymmetric Stretch | 1370-1330 |
These characteristic absorptions provide strong evidence for the presence of the key functional groups within this compound.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. For this compound, mass spectrometry would confirm the molecular weight and the integrity of the synthesized molecule.
The fragmentation of benzenesulfonamides upon electron ionization often involves the cleavage of the S-N bond and the S-C bond. For this compound, characteristic fragments would be expected to correspond to the benzenesulfonyl cation and the thiophen-3-ylmethyl radical or cation. The mass spectrum of benzo[b]thiophene, a related heterocyclic compound, shows dominant fragmentation through the loss of C₂H₂ and CS units. nih.gov
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been specifically reported, analysis of related thiophene-containing sulfonamides can offer insights into its likely solid-state conformation. evitachem.com
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purification and purity assessment of this compound. Thin-layer chromatography (TLC) is commonly used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for purification.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of N-(thiophen-3-ylmethyl)benzenesulfonamide
Quantum chemical calculations are employed to understand the intrinsic properties of a single molecule in a simulated environment.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. By applying functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), researchers can optimize the molecule's geometry to find its most stable three-dimensional conformation. DFT calculations yield crucial electronic parameters that describe the molecule's reactivity.
For thiophene (B33073) sulfonamide derivatives, DFT is used to calculate a variety of these reactivity descriptors. While specific values for this compound are not available, a typical output for a related compound would resemble the following conceptual table.
Interactive Data Table: Conceptual DFT-Derived Reactivity Descriptors
| Parameter | Symbol | Description | Conceptual Value |
| Ionization Potential | I | The energy required to remove an electron. | ~ 7.0 eV |
| Electron Affinity | A | The energy released when an electron is added. | ~ 1.5 eV |
| Chemical Hardness | η | Measures resistance to change in electron distribution. | ~ 2.75 eV |
| Electronegativity | χ | The power to attract electrons. | ~ 4.25 eV |
| Chemical Potential | µ | The escaping tendency of electrons from an equilibrium system. | ~ -4.25 eV |
| Electrophilicity Index | ω | A measure of the energy lowering of a system when it accepts electrons. | ~ 3.28 eV |
Note: The values presented are illustrative and based on general findings for similar compounds, not specific calculations for this compound.
These parameters help predict how the molecule will behave in chemical reactions.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability.
A small HOMO-LUMO gap suggests high reactivity and polarizability. In studies of related thiophene sulfonamides, the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO may be distributed across the benzenesulfonamide (B165840) portion. The energy gap for a series of thiophene sulfonamide derivatives has been calculated to be in the range of 3.44–4.65 eV. A smaller gap often correlates with a higher nonlinear optical (NLO) response.
The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution of a molecule and predict its interaction sites. It maps the electrostatic potential onto the electron density surface. In MESP analysis, negative regions (typically colored red or yellow) indicate areas prone to electrophilic attack, where electron density is high. These are often found near electronegative atoms like oxygen and nitrogen in the sulfonamide group.
Positive regions (colored blue) indicate electron-deficient areas susceptible to nucleophilic attack, often located around hydrogen atoms. For a molecule like this compound, the MESP would likely show negative potential around the sulfonyl oxygens and the sulfur atom of the thiophene ring, highlighting these as key sites for intermolecular interactions.
Molecular Modeling and Simulation Approaches
These approaches use computational methods to model how a molecule interacts with other molecules, particularly biological macromolecules like proteins.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action. For instance, various thiophene-benzenesulfonamide derivatives have been docked into the active sites of enzymes to explore their potential as inhibitors. One study on related compounds investigated their binding mode in the active site of DprE1, a key enzyme in Mycobacterium tuberculosis.
A docking study on this compound would involve placing the molecule into the binding pocket of a selected protein target. The simulation would calculate the binding affinity (often expressed as a docking score in kcal/mol) and identify the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Interactive Data Table: Conceptual Molecular Docking Results
| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Example Kinase | -8.5 | LYS-78, GLU-95 | Hydrogen Bond |
| VAL-65, ILE-140 | Hydrophobic Interaction | ||
| Example Hydrolase | -7.9 | HIS-112, SER-201 | Hydrogen Bond, Pi-Sulfur |
| PHE-250 | Pi-Pi Stacking |
Note: This table is a conceptual representation. Specific targets and interaction data for this compound are not available in the reviewed literature.
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon binding. Starting from the best-docked pose obtained from molecular docking, an MD simulation calculates the atomic movements of the system over a period, typically nanoseconds.
The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD indicates that the ligand remains securely bound within the active site. Further analysis, like Root Mean Square Fluctuation (RMSF), can reveal the flexibility of different parts of the protein in the presence of the ligand. Such simulations are crucial for validating docking results and confirming the stability of the predicted binding mode.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a pivotal computational technique used to distill the essential three-dimensional chemical features of a molecule that are responsible for its biological activity. For this compound and its analogues, pharmacophore models are constructed by identifying common structural motifs among active compounds. These models typically consist of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, arranged in a specific spatial orientation. For instance, a pharmacophore model for a series of benzenesulfonamide derivatives might highlight the sulfonamide group as a key hydrogen bond donor and/or metal-chelating feature, the benzene (B151609) ring as a hydrophobic aromatic core, and the thiophene moiety as another hydrophobic and potentially interactive region.
Once a robust pharmacophore model is developed, it can be employed as a 3D query in virtual screening campaigns. This process involves searching large chemical databases for molecules that match the pharmacophore's features. Virtual screening allows for the rapid and cost-effective identification of novel and structurally diverse compounds that are likely to exhibit the desired biological activity, thereby prioritizing them for synthesis and further experimental testing. The ultimate goal is to accelerate the discovery of new lead compounds based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in understanding which physicochemical properties of this compound analogues influence their potency and selectivity.
Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been extensively developed for various sulfonamide derivatives, and these methodologies are applicable to this compound analogues. niscpr.res.innih.govresearchgate.net
2D-QSAR models correlate biological activity with molecular descriptors that can be calculated from the 2D representation of the molecule. researchgate.net These descriptors can include topological indices, molecular weight, and electronic properties. For a series of this compound analogues, a 2D-QSAR study could reveal, for example, that increased lipophilicity or the presence of electron-withdrawing substituents on the benzenesulfonamide ring enhances biological activity. niscpr.res.in
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by considering the 3D structure of the molecules. researchgate.nettandfonline.comnih.govnih.gov These methods involve aligning the series of compounds and calculating their steric and electrostatic fields. The resulting contour maps visualize regions where modifications to the molecular structure would likely lead to increased or decreased activity, providing a roadmap for rational drug design. tandfonline.comnih.gov For this compound analogues, 3D-QSAR could pinpoint specific areas around the thiophene or benzene rings where bulky or charged groups are favored for optimal target interaction. nih.govnih.gov
| QSAR Model Type | Typical Descriptors | Application to this compound Analogues |
| 2D-QSAR | Topological indices, physicochemical properties (e.g., LogP), electronic descriptors. researchgate.net | To identify general structural requirements for activity and guide initial analogue design. niscpr.res.inresearchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic potential fields. researchgate.nettandfonline.comnih.gov | To provide detailed 3D insights into structure-activity relationships and guide lead optimization. tandfonline.comnih.govnih.gov |
A primary application of QSAR models is the prediction of biological activity for novel, unsynthesized compounds. nih.govnih.govresearchgate.net Once a statistically validated QSAR model is established for a series of this compound analogues, it can be used to estimate the potency and selectivity of newly designed molecules. nih.gov This predictive power allows researchers to prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery process.
Furthermore, by developing separate QSAR models for on-target activity and off-target effects, it is possible to computationally predict the selectivity profile of new analogues. This dual-modeling approach enables the rational design of compounds with an optimized balance of high potency against the desired biological target and minimal activity against other proteins, which is crucial for developing safer and more effective therapeutic agents.
In Silico ADMET Predictions for Research Guidance
In silico (computational) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. These predictions offer early insights into the potential pharmacokinetic and safety profiles of drug candidates, helping to guide research and identify potential liabilities before significant resources are invested. nih.govresearchgate.netresearchgate.netyoutube.com
The ability of a drug to be absorbed into the bloodstream and distribute to its site of action is fundamental to its therapeutic efficacy. For this compound and its analogues, computational tools can predict several key parameters related to permeability and distribution. nih.gov For instance, the lipophilicity (often expressed as LogP) can be calculated to estimate a compound's ability to cross biological membranes. Models can also predict permeability through cell layers, such as the Caco-2 cell line, which is an indicator of human intestinal absorption. Additionally, the extent of binding to plasma proteins can be estimated, as high plasma protein binding can limit the concentration of free drug available to produce a therapeutic effect.
| Predicted Property | Relevance to Drug Development |
| Lipophilicity (LogP) | Influences solubility, permeability, and metabolic stability. |
| Aqueous Solubility | Crucial for absorption and formulation. |
| Caco-2 Permeability | Predicts intestinal absorption and oral bioavailability. |
| Plasma Protein Binding | Affects the free drug concentration and tissue distribution. |
The metabolic stability of a compound dictates its persistence in the body and, consequently, its duration of action. Compounds that are rapidly metabolized may have a short half-life, limiting their therapeutic utility. nih.gov In silico methods can predict the metabolic fate of this compound analogues by identifying potential sites of metabolism. doaj.org These models can pinpoint specific atoms or functional groups that are susceptible to modification by metabolic enzymes, such as the cytochrome P450 family. This knowledge allows medicinal chemists to strategically modify the molecule to block or slow down metabolism, thereby enhancing its stability and improving its pharmacokinetic properties. For example, if the thiophene ring is identified as a metabolic hotspot, modifications to this part of the molecule could be explored to increase its metabolic robustness. rsc.org
Molecular Mechanisms of Biological Activity and Pre Clinical in Vitro Efficacy
Enzyme Inhibition and Modulatory Studies
The interaction of N-(thiophen-3-ylmethyl)benzenesulfonamide and its derivatives with several key enzymes has been a primary focus of research, revealing a spectrum of inhibitory activities.
Carbonic Anhydrase (CA) Inhibition Mechanisms
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The primary mechanism of action involves the coordination of the sulfonamide group's nitrogen atom to the zinc ion located in the active site of the enzyme, displacing a water molecule or hydroxide ion. This interaction is further stabilized by hydrogen bonds between the sulfonamide's oxygen atoms and the backbone amide of key amino acid residues, such as Thr199. The lipophilic phenyl ring and any appended tail groups can form additional interactions with hydrophobic and hydrophilic residues within the active site cavity, influencing the inhibitor's potency and selectivity for different CA isozymes. nih.gov
While specific inhibitory constants (KI) for this compound against various human carbonic anhydrase (hCA) isozymes are not extensively documented in publicly available literature, studies on analogous benzenesulfonamide (B165840) derivatives provide insights into their potential activity. For instance, a range of benzenesulfonamides have demonstrated potent, nanomolar-level inhibition against several hCA isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. nih.govacs.org The selectivity of these compounds is often dictated by the nature of the substituent on the benzenesulfonamide scaffold.
Table 1: Inhibitory Activity of Selected Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isozymes
| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |
|---|---|---|---|---|
| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 |
| Compound 14a | 16.1 | 2.1 | 36.0 | 594 |
| Compound 14b | 643 | 91.0 | 4.8 | 89.7 |
| Compound 16a | 22.8 | 8.4 | 7.3 | 9.7 |
| Compound 17b | 491 | 200 | 41.3 | 8.7 |
Data is illustrative of the inhibitory potential of the benzenesulfonamide class and does not represent this compound itself. Data sourced from a study on benzenesulfonamide decorated dihydropyrimidin(thi)ones. nih.gov
Kinase Inhibition Profiles (e.g., MK-2, VEGFR-2, IKK2)
Research on related structures suggests that the thiophene-benzenesulfonamide scaffold could be a starting point for the design of kinase inhibitors. For example, various benzenesulfonamide derivatives have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase. nih.gov Similarly, novel thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors. nih.gov These findings highlight the potential of the core structures of this compound to interact with the ATP-binding site of kinases, but direct evidence for its activity against MK-2, VEGFR-2, or IKK2 is currently lacking.
Viral M2 Proton Channel Inhibition (e.g., H5N1 Influenza A Virus)
A significant area of investigation for heteroaromatic-based benzenesulfonamides has been their potential as inhibitors of the M2 proton channel of the influenza A virus, a critical target for antiviral drugs. A study focusing on the design and synthesis of such derivatives identified several compounds with potent activity against the H5N1 strain. nih.gov
Notably, the compound 4-Nitro-N-(thiophen-3-ylmethyl)benzenesulfonamide , a close structural analog of the subject of this article, was synthesized and characterized in this study. nih.gov While its specific antiviral activity was not detailed in the provided excerpt, the research highlighted that the sulfonamide moiety and a substituted thiophene (B33073) core are crucial for anti-influenza activity. The study identified another derivative, compound 11k , as the most effective, with an EC50 value of 0.47 μM against the H5N1 virus. nih.gov This suggests that the this compound scaffold is a promising framework for the development of M2 proton channel inhibitors. The mechanism of these inhibitors involves blocking the channel, thereby preventing the acidification of the viral interior, which is a crucial step for viral uncoating and replication.
Table 2: Antiviral Activity of Selected Heteroaromatic-Based Benzenesulfonamide Derivatives Against H5N1 Influenza A Virus
| Compound | Core Structure | R Group | EC50 (μM) |
|---|---|---|---|
| 11a | Furan | 4-NO2 | 1.06 |
| 11k | 2,5-dimethylthiophene | 4-NO2 | 0.47 |
| 12a | Benzothiophene (C3-substituted) | Not specified | 1.38 |
| Amantadine (Reference) | Adamantane | - | Comparable to active compounds |
Data from a study on heteroaromatic-based benzenesulfonamide derivatives as M2 proton channel inhibitors. nih.gov
ADAMTS-5 Metalloprotease Inhibition
A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5) is a key enzyme in the degradation of aggrecan, a major component of cartilage, making it a target for osteoarthritis therapies. While arylsulfonamides have been explored as ADAMTS-5 inhibitors, there is no specific data available for the inhibitory activity of this compound against this enzyme.
One study identified a highly potent and selective ADAMTS-5 inhibitor, (R)-N-((1-(4-(but-3-en-1-ylamino)-6-(((2-(thiophen-2-yl)thiazol-4-yl)methyl)amino)-1,3,5-triazin-2-yl)pyrrolidin-2-yl)methyl)-4-propylbenzenesulfonamide, which features a benzenesulfonamide and a thiophene moiety within a much larger and more complex structure. This compound inhibited ADAMTS-5 with an IC50 of 30 nM. smolecule.comacs.org This indicates that components of the this compound structure can be incorporated into effective ADAMTS-5 inhibitors, although the activity of the simple parent compound remains uncharacterized.
Inhibition of Anthrax Lethal Factor
Anthrax lethal factor (LF) is a zinc-dependent metalloprotease and a key virulence factor of Bacillus anthracis. Inhibition of LF is a promising strategy for the treatment of anthrax. While various small molecule inhibitors of LF have been investigated, there is no specific published data on the inhibitory activity of this compound against this enzyme. Research in this area has often focused on hydroxamate-based inhibitors or other complex sulfonamide derivatives that differ significantly from the structure of this compound. nih.govnih.gov
Receptor Interaction and Signaling Pathway Modulation
Information regarding the direct interaction of this compound with specific cellular receptors and its subsequent modulation of signaling pathways is limited in the current body of scientific literature. While some N-(methyloxycarbonyl)thiophene sulfonamides have been identified as high-affinity ligands for the AT2 receptor, these are structurally distinct from this compound. researchgate.net The broad biological activities of benzenesulfonamide derivatives in general, such as anticancer and anti-inflammatory effects, suggest potential interactions with various signaling pathways, but specific studies on this compound are needed to confirm such activities.
Inflammasome Pathway Modulation (e.g., NLRP3)
The NOD-like receptor, leucine-rich repeat, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is linked to a variety of inflammatory diseases nih.govrjpbr.com. The activation of the NLRP3 inflammasome leads to the processing and secretion of potent pro-inflammatory cytokines, including IL-1β and IL-18 nih.govresearchgate.net.
Research into NLRP3 inhibitors has identified benzenesulfonamide analogues as a promising class of compounds nih.gov. These molecules are investigated for their ability to interfere with the assembly and activation of the inflammasome complex. The NLRP3 protein consists of a pyrin domain (PYD), a nucleotide-binding and oligomerization (NACHT) domain, and a leucine-rich repeat (LRR) domain nih.govmdpi.com. The NACHT domain's ATPase activity is essential for NLRP3 oligomerization and subsequent inflammasome activation nih.govmdpi.com. Certain benzenesulfonamide derivatives have been designed to target these specific domains, thereby inhibiting the downstream inflammatory cascade nih.gov. While the broader class of benzenesulfonamides shows activity as NLRP3 inhibitors, specific studies detailing the direct interaction of this compound with the NLRP3 inflammasome are not extensively detailed in the reviewed literature.
Ligand-Receptor Binding Assays for Target Identification
Ligand-receptor binding assays are fundamental in drug discovery for identifying and characterizing the interaction between a compound and its biological target nih.gov. These assays, typically utilizing radiolabeled or fluorescent ligands, measure the affinity of a compound for a specific receptor nih.gov. Common formats include filtration binding assays and Scintillation Proximity Assays (SPA) nih.gov. For the specific compound this compound, detailed public-domain data from comprehensive ligand-receptor binding assays to definitively identify its primary molecular targets are limited. Such studies are crucial for elucidating a compound's precise mechanism of action and potential off-target effects.
In Vitro Cellular Activity Mechanisms (Non-Clinical Context)
In cell-based models, this compound and related structures have demonstrated a variety of mechanistic actions against cancer, microbes, and viruses.
Anticancer Mechanisms in Cell Lines: Apoptosis Induction and Cell Cycle Arrest
A primary mechanism for the anticancer activity of many therapeutic agents is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest) in cancer cells nih.govnih.gov. Studies on various cancer cell lines have shown that certain compounds can trigger apoptosis, confirmed by methods like flow cytometry, and cause cells to accumulate in specific phases of the cell cycle, often the G1 or S phase nih.govmdpi.commdpi.com. While these are established anticancer mechanisms, specific research detailing the efficacy and molecular pathways of this compound in inducing apoptosis and cell cycle arrest in named cancer cell lines is not prominently available in the reviewed scientific literature.
Antimicrobial Mechanisms: Inhibition of Bacterial Metabolism or Cell Wall Synthesis
The benzenesulfonamide scaffold is a well-established pharmacophore in antimicrobial agents nih.govresearchgate.net. The classical mechanism of action for sulfonamide drugs is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. By acting as a competitive inhibitor to the enzyme's natural substrate, para-aminobenzoic acid (PABA), these compounds block folate biosynthesis, which is essential for bacterial DNA and protein synthesis, thereby inhibiting growth and replication researchgate.net.
Another potential mechanism for antimicrobial action is the disruption of the bacterial cell wall, a process targeted by many antibiotics that leads to cell lysis nih.gov. Research on novel thiopyrimidine-benzenesulfonamide derivatives has demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria nih.govresearchgate.netmdpi.com. However, specific studies that definitively attribute the antimicrobial action of this compound to either the inhibition of bacterial metabolism or cell wall synthesis are not sufficiently detailed in the available literature.
Antiviral Mechanisms of Action (e.g., H5N1 entry inhibition)
Significant research has highlighted the potential of this compound derivatives as potent antiviral agents, particularly against the highly pathogenic avian influenza A/H5N1 virus. One key mechanism is the inhibition of the viral M2 proton channel, which is essential for the uncoating of the virus within the host cell nih.gov. A systematic investigation identified that the sulfonamide moiety and a substituted thiophene core are crucial for this anti-influenza activity nih.gov.
Another critical antiviral mechanism is the inhibition of the hemagglutinin (HA)-mediated fusion process, which prevents the virus from entering host cells. A series of N-[(thiophen-3-yl)methyl]benzamides were identified as strong inhibitors of A/H1N1 and A/H5N1 pseudovirus entry acs.orgnih.gov. These compounds are thought to prevent the conformational change in the HA protein that is required for membrane fusion at acidic pH nih.gov.
| Compound | Target Virus | EC₅₀ (µM) | Selectivity Index (SI) | Mechanism of Action |
|---|---|---|---|---|
| Compound 11k (a 2,5-dimethyl-substituted thiophene benzenesulfonamide) | Amantadine-sensitive H5N1 | 0.47 | 119.9 | M2 Proton Channel Inhibition nih.gov |
| VF-57a (an N-[(thiophen-3-yl)methyl]benzamide derivative) | A/H5N1 pseudovirus | 0.8 | >130 | HA-Mediated Fusion Inhibition acs.orgnih.gov |
Anti-inflammatory Mechanistic Pathways
Thiophene-containing compounds are recognized for their anti-inflammatory properties nih.gov. The mechanisms often involve the modulation of key inflammatory mediators. This can include the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, or the reduction of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6) nih.govmdpi.com. Studies on thiophene derivatives have demonstrated their ability to decrease the expression of these pro-inflammatory genes in vitro nih.gov. While the thiophene and benzenesulfonamide moieties are individually associated with anti-inflammatory effects, specific studies detailing the precise mechanistic pathways modulated by this compound are required for a complete understanding.
Medicinal Chemistry and Lead Optimization Principles
N-(thiophen-3-ylmethyl)benzenesulfonamide as a Starting Point for Lead Discovery
This compound is a compound that belongs to the sulfonamide class of molecules, which are of significant interest in medicinal chemistry. The core structure features a benzenesulfonamide (B165840) moiety linked to a thiophene (B33073) ring through a methylene (B1212753) bridge. This combination of a flexible linker and two distinct aromatic systems, one of which is a heteroaromatic ring, provides a versatile scaffold for interacting with biological targets.
The initial identification of a compound like this compound as a "hit" or starting point for a lead discovery program can occur through various methods, including high-throughput screening (HTS), fragment-based screening, or through the investigation of structurally related compounds with known biological activity. The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, known for its ability to mimic a carboxylic acid or a phenol (B47542) and to participate in hydrogen bonding interactions with protein targets. nih.gov The thiophene ring, a common bioisostere for a phenyl ring, offers unique electronic properties and potential for specific interactions. nih.govresearchgate.net
Once identified, the initial "hit" compound typically exhibits modest potency and may have suboptimal pharmacological properties. The goal of the lead discovery phase is to explore the chemical space around this initial scaffold to identify a "lead" compound with improved characteristics.
Rational Design of Derivatives Based on SAR and Computational Data
Following the identification of this compound as a hit, the next critical phase is the rational design of derivatives to establish a Structure-Activity Relationship (SAR). SAR studies systematically modify different parts of the molecule to understand how these changes affect its biological activity. For this compound, this would involve modifications at three key positions: the benzenesulfonamide ring, the thiophene ring, and the methylene linker.
Computational modeling, including molecular docking, can provide valuable insights into the putative binding mode of the lead compound within the active site of a target protein. This information can then guide the design of new derivatives with enhanced binding affinity. For instance, if docking studies suggest a specific pocket in the binding site is unoccupied, derivatives with substituents at the corresponding position on the phenyl or thiophene ring can be synthesized.
A hypothetical SAR exploration for derivatives of this compound is presented in the table below, illustrating how systematic modifications could influence inhibitory activity against a hypothetical enzyme.
| Compound | R1 (on Phenyl Ring) | R2 (on Thiophene Ring) | IC50 (nM) |
| 1 | H | H | 5000 |
| 2 | 4-Cl | H | 1500 |
| 3 | 4-OCH3 | H | 3200 |
| 4 | H | 5-Br | 800 |
| 5 | 4-Cl | 5-Br | 250 |
| 6 | 4-OCH3 | 5-Br | 600 |
This table presents hypothetical data for illustrative purposes.
From this hypothetical data, we can infer that:
Substitution on the phenyl ring with an electron-withdrawing group like chlorine (Compound 2) is more favorable than an electron-donating group like methoxy (B1213986) (Compound 3).
Substitution on the thiophene ring with a halogen like bromine (Compound 4) significantly improves potency.
A combination of favorable substitutions on both rings (Compound 5) leads to a synergistic effect on activity.
Bioisosteric Replacements for Modulating Activity and Selectivity
Bioisosterism is a fundamental strategy in medicinal chemistry used to replace one part of a molecule with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comresearchgate.net For this compound, several bioisosteric replacements could be considered.
The thiophene ring is a classic bioisostere of a phenyl ring. researchgate.net However, exploring other heterocyclic rings could be beneficial. For instance, replacing the thiophene with a furan, pyridine (B92270), or thiazole (B1198619) could alter the electronic distribution and hydrogen bonding capacity of the molecule, potentially leading to improved interactions with the target and enhanced selectivity over off-target proteins. Research has shown that replacing a phenyl ring with a pyridyl group can lead to potent antihistamines. researchgate.net
Similarly, the benzenesulfonamide group can be modified. While the sulfonamide is a key interacting group, its properties can be fine-tuned. For example, replacing the phenyl ring with other aromatic or heteroaromatic systems could influence the pKa of the sulfonamide proton and its interaction with the target.
The table below illustrates potential bioisosteric replacements for the thiophene ring and their hypothetical impact on activity and selectivity against two related enzymes.
| Compound | Heterocyclic Ring | IC50 Enzyme A (nM) | IC50 Enzyme B (nM) | Selectivity (B/A) |
| 5 | Thiophene | 250 | 2500 | 10 |
| 7 | Furan | 400 | 3200 | 8 |
| 8 | Pyridine | 150 | 4500 | 30 |
| 9 | Thiazole | 300 | 1500 | 5 |
This table presents hypothetical data for illustrative purposes.
This hypothetical data suggests that replacing the thiophene with a pyridine ring (Compound 8) not only improves potency against the primary target (Enzyme A) but also significantly enhances selectivity over a related enzyme (Enzyme B).
Strategies for Improving Potency and Target Specificity
The ultimate goal of lead optimization is to develop a drug candidate with high potency, excellent target specificity, and favorable drug-like properties. Several strategies can be employed to achieve this, building upon the SAR and bioisosteric replacement studies.
Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, structure-based drug design can be a powerful tool. By visualizing the binding of this compound derivatives in the active site, medicinal chemists can design modifications that maximize favorable interactions and minimize unfavorable ones. This can involve introducing groups that form additional hydrogen bonds, fill hydrophobic pockets, or displace water molecules from the binding site.
Conformational Restriction: The methylene linker between the thiophene and sulfonamide groups allows for considerable conformational flexibility. While some flexibility is necessary for binding, restricting the conformation of the molecule can lock it into its bioactive conformation, leading to an increase in potency and potentially selectivity. This can be achieved by introducing cyclic structures or incorporating double or triple bonds into the linker.
Fragment Growing or Linking: If fragment-based screening initially identified the thiophene and benzenesulfonamide fragments, these can be "grown" by adding small chemical groups to probe for additional interactions or "linked" together with different chemical linkers to optimize their orientation in the binding site.
Exploiting Target-Specific Features: Detailed analysis of the target's binding site compared to related off-targets can reveal unique features that can be exploited to achieve specificity. For example, if the target has a specific amino acid residue that is different in an off-target, a derivative can be designed to interact specifically with that residue, thereby enhancing selectivity.
Through the iterative application of these medicinal chemistry principles, a simple starting molecule like this compound can be systematically optimized into a potent and selective drug candidate with the potential for clinical development. This process highlights the synergy between chemical synthesis, biological testing, and computational modeling in modern drug discovery.
Future Research Directions and Unexplored Avenues
Exploration of Novel Biological Targets for N-(thiophen-3-ylmethyl)benzenesulfonamide Analogues
The sulfonamide group is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.net While classical targets include carbonic anhydrase and the dihydropteroate (B1496061) synthetase enzyme in bacteria, recent research has expanded the target space for sulfonamide-containing molecules considerably. nih.gov Future research should systematically explore a diverse range of potential targets for analogues of this compound.
Potential biological targets for investigation include:
Kinases: Many kinase inhibitors feature sulfonamide groups. Analogues could be screened against panels of kinases involved in cancer and inflammatory diseases, such as EGFR and VEGFR-2. researchgate.net
Inflammasomes: Benzenesulfonamide (B165840) analogues have been identified as inhibitors of the NLRP3 inflammasome, a key player in a variety of inflammatory diseases. nih.gov Derivatives of this compound should be evaluated for similar activity.
Enzymes in Metabolic Diseases: Sulfonamides have been investigated for their potential as antidiabetic agents through the inhibition of enzymes like α-glucosidase and α-amylase. rsc.org
Antimicrobial Targets: Beyond the classical folate pathway, novel sulfonamides may act on other essential bacterial or fungal processes. tandfonline.com The rise of resistant strains, such as MRSA, necessitates the exploration of new mechanisms of action. tandfonline.com
The thiophene (B33073) ring also contributes significantly to the potential for biological activity, and its incorporation into various pharmacologically active compounds is well-documented. researchgate.net The combination of the benzenesulfonamide and thiophene moieties offers a rich chemical space for the development of novel therapeutic agents.
Table 1: Potential Biological Targets for this compound Analogues
| Target Class | Specific Examples | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Enzymes | Carbonic Anhydrases, α-Glucosidase, Kinases, Aldose Reductase | Glaucoma, Diabetes, Cancer, Inflammation | researchgate.netresearchgate.net |
| Inflammasomes | NLRP3 | Alzheimer's Disease, Myocardial Infarction | nih.gov |
| Receptors | EGFR, VEGFR-2 | Cancer | researchgate.net |
| Microbial Enzymes | Dihydropteroate Synthetase, DNA Gyrase | Bacterial Infections | nih.govtandfonline.com |
Development of Advanced Asymmetric Synthetic Methodologies
While this compound itself is achiral, the introduction of stereocenters into its analogues is a key strategy for enhancing potency and selectivity. The development of advanced asymmetric synthetic methods will be crucial for accessing enantiomerically pure derivatives. Future research in this area could focus on:
Catalytic Asymmetric C-H Functionalization: Direct, stereoselective functionalization of the thiophene or benzene (B151609) rings would provide a powerful and atom-economical route to chiral analogues.
Asymmetric Synthesis of Chiral Building Blocks: The development of methods to produce chiral thiophen-3-ylmethylamine or substituted benzenesulfonyl chloride derivatives would enable the modular and stereocontrolled synthesis of a wide range of analogues.
Novel Sulfonamide Bond-Forming Reactions: Research into new catalytic methods for the formation of the sulfonamide bond under mild conditions could facilitate the synthesis of complex and sensitive molecules. Recent advances, such as the use of N-thiosuccinimides for the preparation of N-acylsulfenamides, point towards new avenues for sulfur-nitrogen bond formation that could be adapted for asymmetric processes. nih.gov
These advanced synthetic approaches will be instrumental in building libraries of structurally diverse and stereochemically defined analogues for biological screening.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netnih.gov These computational tools can be powerfully applied to the development of this compound analogues.
Key applications of AI/ML include:
Predictive Modeling: ML algorithms can be trained on existing data from sulfonamide and thiophene-containing compounds to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of novel, untested analogues, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds to identify those likely to bind to a specific biological target, significantly reducing the time and cost associated with high-throughput screening. mdpi.com
Target Identification: AI can analyze large biological datasets to identify and validate novel biological targets for which this compound analogues may be effective. lanl.gov
By integrating AI and ML into the research workflow, the discovery and optimization of new drug candidates based on this scaffold can be made more efficient and successful. nih.gov
Table 2: Applications of AI/ML in the Development of this compound Analogues
| AI/ML Application | Description | Potential Impact | Reference |
|---|---|---|---|
| Predictive Modeling (QSAR) | Develop models to predict biological activity based on chemical structure. | Prioritize synthesis of potent compounds. | nih.gov |
| De Novo Drug Design | Generate novel molecular structures with desired properties. | Discover innovative drug candidates. | nih.gov |
| AI-Powered Virtual Screening | Computationally screen large compound libraries for potential hits. | Accelerate hit identification. | mdpi.com |
| ADMET Prediction | Predict pharmacokinetic and toxicity properties of new analogues. | Reduce late-stage attrition of drug candidates. | mdpi.com |
Design and Validation of Novel Mechanistic Biological Assay Platforms
To effectively explore the diverse biological activities of this compound analogues, the development of innovative and relevant biological assay platforms is essential. These platforms should move beyond simple binding or inhibition assays to provide deeper insights into the mechanism of action.
Future directions for assay development include:
High-Content Imaging (HCI): HCI platforms can be used to assess the effects of compounds on cellular morphology, protein localization, and other complex cellular phenotypes, providing a rich source of mechanistic data.
Phenotypic Screening in Disease-Relevant Models: Screening compound libraries in complex cellular models that recapitulate aspects of human disease (e.g., 3D organoids, co-culture systems) can identify compounds with desired functional effects.
Target Engagement Assays: The development of assays to directly measure whether a compound is binding to its intended target within a cellular or in vivo context is crucial for validating its mechanism of action.
Omics-Based Approaches: Using transcriptomics, proteomics, and metabolomics to analyze the global changes in cells or tissues upon treatment with a compound can help to elucidate its mechanism of action and identify potential off-target effects.
The validation of these advanced assay platforms will be critical to ensuring that the data generated is robust and predictive of in vivo efficacy. The combination of novel compound synthesis and sophisticated biological evaluation will be the engine driving the future development of therapeutics derived from the this compound scaffold.
Q & A
Basic: What are the standard synthetic routes for N-(thiophen-3-ylmethyl)benzenesulfonamide, and how are intermediates characterized?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting benzenesulfonyl chloride with 3-aminomethylthiophene in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key intermediates, such as thiophene-substituted amines, are characterized using ¹H/¹³C NMR and FT-IR to confirm functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .
Example Workflow:
React benzenesulfonyl chloride with 3-aminomethylthiophene in dichloromethane.
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Confirm structure via HRMS (e.g., [M+H]⁺ expected for C₁₂H₁₂N₂O₂S₂: 280.03).
Basic: What spectroscopic and crystallographic methods are used for structural validation?
Answer:
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL ) provides bond lengths/angles (e.g., S–N bond ~1.63 Å, C–S–C angles ~92° in thiophene). For This compound, triclinic symmetry (space group P1) with unit cell parameters a = 9.556 Å, b = 9.672 Å, c = 14.635 Å has been reported for analogs .
- NMR : Aromatic protons appear as doublets (δ 7.5–8.1 ppm), while methylene protons (CH₂) resonate at δ 4.3–4.5 ppm .
Advanced: How can crystallization conditions be optimized for X-ray studies?
Answer:
Crystallization trials use vapor diffusion (e.g., sitting-drop method) with solvents like acetone/water or DMSO/ethyl acetate. Key parameters:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
